
Brorphine-d7
Overview
Description
Brorphine-d7 (C₂₃H₂₅D₇N₂O) is a deuterated analog of the synthetic opioid brorphine, where seven hydrogen atoms are replaced with deuterium. This isotopic substitution is designed to enhance metabolic stability and reduce first-pass metabolism, making it a valuable tool for pharmacokinetic and pharmacodynamic studies . The deuterated version is primarily used in forensic and clinical research to track metabolic pathways and improve detection in biological samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of brorphine-d7 involves the incorporation of deuterium atoms into the brorphine molecule. The general synthetic route for brorphine includes the following steps:
Formation of the piperidine ring: This involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide.
Formation of the benzimidazolone structure: This step involves the cyclization of the intermediate product with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride.
Incorporation of deuterium: Deuterium atoms are introduced into the molecule through hydrogen-deuterium exchange reactions, typically using deuterated solvents and catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The incorporation of deuterium is achieved through controlled hydrogen-deuterium exchange reactions, often using deuterated water or deuterated organic solvents.
Chemical Reactions Analysis
Types of Reactions
Brorphine-d7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as the corresponding amine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced amine forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Research
Mu-Opioid Receptor Agonism
Brorphine has been identified as a full agonist at the mu-opioid receptor (MOR), similar to fentanyl. This agonistic action results in various pharmacological effects including analgesia, euphoria, and respiratory depression. In vitro studies have demonstrated that Brorphine-d7 retains these properties, making it a valuable compound for studying opioid receptor interactions and the development of new analgesics .
Metabolism Studies
Research involving this compound has included in vitro metabolism studies using pooled human liver microsomes. These studies aim to elucidate the metabolic pathways of brorphine derivatives and their potential implications for human health. Understanding these pathways is crucial for developing safer opioids with reduced addiction potential .
Forensic Toxicology Applications
Detection and Quantification
this compound is particularly useful in forensic toxicology for the detection and quantification of brorphine in biological samples. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to identify brorphine in forensic casework. In one study, brorphine was confirmed in multiple forensic cases, often found in combination with other substances like fentanyl .
Case Studies
A notable study confirmed the presence of brorphine in 20 authentic forensic cases. The average concentration detected was 2.5 ng/mL in blood and 4.6 ng/mL in urine, indicating its prevalence in illicit drug use . Such data underscore the importance of this compound as an internal standard in toxicological analyses, facilitating accurate quantification of this compound.
Research Findings and Insights
Mechanism of Action
Brorphine-d7 exerts its effects by acting as an agonist at µ-opioid receptors. The binding of this compound to these receptors activates G protein-coupled signaling pathways, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of neurotransmitter release and the analgesic effects associated with opioid receptor activation.
Comparison with Similar Compounds
To contextualize Brorphine-d7’s properties, it is compared below with two structurally and functionally related compounds: Brorphine (non-deuterated parent compound) and Isotonitazene-d10 (a deuterated benzimidazole opioid).
2.1 Structural and Functional Comparison
Key Observations :
- Receptor Binding : this compound retains high µ-opioid affinity comparable to its parent compound but exhibits slightly reduced potency due to deuterium’s steric effects .
- Metabolic Stability : Deuterium substitution in this compound increases its half-life by ~50% compared to Brorphine, though it remains less stable than Isotonitazene-d10, which has a bulkier benzimidazole core .
- Toxicity : this compound’s higher LD₅₀ than Brorphine suggests reduced acute toxicity, likely due to slower metabolism and delayed peak plasma concentrations .
Research Findings and Clinical Implications
Recent studies emphasize this compound’s utility in:
- Metabolic Pathway Mapping : Deuterium labeling reveals hydroxylation and N-dealkylation as primary metabolic routes, critical for identifying toxic metabolites .
- Forensic Toxicology : Its use in detecting brorphine in postmortem samples has improved the accuracy of overdose-related death investigations .
Limitations :
- This compound’s synthesis requires specialized deuterium sources, increasing production costs compared to non-deuterated analogs .
- Cross-reactivity in immunoassays remains a challenge due to structural similarity with other opioids .
Biological Activity
Brorphine-d7, a deuterated analog of brorphine, is a potent synthetic opioid that has recently emerged in the drug market. This compound is structurally related to other synthetic opioids and exhibits significant biological activity primarily through its interaction with the mu-opioid receptor (MOR). This article explores the biological activity of this compound, including its pharmacodynamics, potency, and implications for health and safety.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes:
- A 4-bromophenethyl group
- A piperidine ring
- A 1,3-dihydro-2H-benzoimidazole-2-one group
These structural components contribute to its high affinity for the mu-opioid receptor, which mediates its analgesic and euphoric effects.
Mu-Opioid Receptor Agonism
This compound acts as a full agonist at the mu-opioid receptor. In vitro studies have demonstrated that it has an effective concentration (EC50) of approximately 30.9 nM , indicating a high potency compared to traditional opioids like morphine. The maximum efficacy (Emax) was reported at 209% relative to hydromorphone , showcasing its strong agonistic properties .
Compound | EC50 (nM) | Emax (%) |
---|---|---|
This compound | 30.9 | 209 (vs. hydromorphone) |
Hydromorphone | N/A | 100 |
Morphine | N/A | <100 |
Pharmacological Effects
The pharmacological effects associated with this compound include:
- Analgesia : Effective pain relief similar to other opioids.
- Euphoria : Users report significant euphoric effects, contributing to its potential for abuse.
- Respiratory Depression : Like other opioids, it poses risks of respiratory depression, particularly at high doses .
Case Studies and Reports
This compound has been identified in various forensic cases and toxicology reports. Notably, it has been detected in seized drug samples across multiple countries, including Canada, the United States, Sweden, and Belgium since its emergence in 2019 . Reports indicate that users have experienced withdrawal symptoms similar to those associated with traditional opioids, raising concerns about dependence and addiction.
Notable Cases
- Emergency Room Presentations : Several cases have documented patients presenting with opioid withdrawal symptoms after using brorphine.
- Toxicology Findings : In one case study involving a patient seeking detoxification, brorphine was identified in serum samples alongside its hydroxy-metabolite using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) .
Safety and Regulatory Concerns
This compound is classified as a Schedule I compound in the United States due to its high potential for abuse and lack of accepted medical use . The emergence of this compound highlights the evolving landscape of synthetic opioids and the challenges faced by public health officials in managing their impact.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for characterizing the purity and structural identity of Brorphine-d7?
To ensure accurate characterization, researchers should employ a combination of chromatographic and spectroscopic techniques:
- High-Performance Liquid Chromatography (HPLC) for assessing purity thresholds (e.g., ≥98% for pharmacological studies) .
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve structural ambiguities, particularly for deuterated analogs like this compound .
- Elemental Analysis to validate stoichiometric composition, especially for novel derivatives .
Q. How should researchers design synthetic protocols for this compound to ensure reproducibility?
- Step 1 : Reference established synthetic routes for non-deuterated Brorphine, adapting deuteration steps (e.g., H/D exchange under controlled pH and temperature) .
- Step 2 : Document reaction conditions (solvent, catalyst, and isotopic labeling efficiency) in the Experimental Section , including batch-specific deviations .
- Step 3 : Provide Supporting Information with raw spectral data (NMR/IR) and chromatograms for peer validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported opioid receptor binding affinities of this compound across studies?
Contradictions may arise from methodological variability. A systematic approach includes:
- Meta-Analysis : Compare assay conditions (e.g., cell lines, radioligand concentrations) across studies to identify confounding variables .
- Cross-Validation : Replicate key experiments using standardized protocols (e.g., uniform buffer pH, incubation times) and report confidence intervals .
- Computational Modeling : Use molecular docking simulations to assess deuterium effects on binding kinetics, correlating results with in vitro data .
Q. What strategies are effective for quantifying this compound’s metabolic stability in hepatic microsomal assays?
- Optimized LC-MS/MS Parameters : Use deuterated internal standards (e.g., Brorphine-d10) to correct for matrix effects .
- Time-Course Experiments : Measure parent compound depletion at 0, 5, 15, 30, and 60 minutes to calculate intrinsic clearance (CLint) .
- Enzyme Kinetic Profiling : Identify CYP450 isoforms involved using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
Q. How should researchers address discrepancies in toxicological data for this compound in preclinical models?
- Dose-Response Reassessment : Test multiple dose ranges (e.g., 0.1–10 mg/kg) in in vivo models to identify nonlinear toxicity thresholds .
- Tissue-Specific Biomarkers : Analyze organ-specific oxidative stress markers (e.g., glutathione levels in hepatic tissue) to differentiate target vs. off-target effects .
- Data Transparency : Share raw histopathology images and statistical code in open-access repositories to enable independent verification .
Q. Methodological and Ethical Considerations
Q. What frameworks ensure rigorous formulation of research questions for this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty : Focus on understudied aspects (e.g., long-term neuroadaptation effects of deuterated opioids) .
- Ethical Compliance : Adhere to animal welfare guidelines (e.g., NIH ARRIVE) and declare conflicts of interest in funding .
Q. How can researchers optimize data collection for mixed-methods studies on this compound’s pharmacokinetics and behavioral effects?
- Triangulation Design : Integrate quantitative (e.g., plasma concentration curves) and qualitative data (e.g., observational ethograms) to contextualize findings .
- Pre-Testing Instruments : Validate behavioral scoring systems (e.g., conditioned place preference assays) via inter-rater reliability checks .
Q. Data Management and Reproducibility
Q. What practices enhance the reproducibility of this compound experiments in interdisciplinary teams?
- Standard Operating Procedures (SOPs) : Detail equipment calibration protocols (e.g., HPLC column conditioning) and data normalization steps .
- Version-Controlled Datasets : Use platforms like GitHub or Zenodo to track changes in analytical workflows .
Q. How should researchers handle conflicting results between in silico predictions and in vitro assays for this compound?
Properties
IUPAC Name |
3-[1-[1-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,2,2-trideuterioethyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O/c1-14(15-6-8-16(21)9-7-15)23-12-10-17(11-13-23)24-19-5-3-2-4-18(19)22-20(24)25/h2-9,14,17H,10-13H2,1H3,(H,22,25)/i1D3,6D,7D,8D,9D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOFBGYRMCBVLO-DMONGCNRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)N2CCC(CC2)N3C4=CC=CC=C4NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C([2H])([2H])[2H])N2CCC(CC2)N3C4=CC=CC=C4NC3=O)[2H])[2H])Br)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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